4-Iodo-6-methoxynicotinonitrile
Description
4-Iodo-6-methoxynicotinonitrile is a nicotinonitrile derivative featuring an iodine atom at the 4-position and a methoxy group (-OCH₃) at the 6-position of the pyridine ring. These compounds are critical intermediates in organic synthesis, particularly in pharmaceutical and biochemical research, due to their reactivity in cross-coupling reactions and functional group versatility .
Properties
Molecular Formula |
C7H5IN2O |
|---|---|
Molecular Weight |
260.03 g/mol |
IUPAC Name |
4-iodo-6-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5IN2O/c1-11-7-2-6(8)5(3-9)4-10-7/h2,4H,1H3 |
InChI Key |
GOTYDJKBXAWPEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)I)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among nicotinonitrile derivatives include halogen type (iodo, chloro), substituent groups (methoxy, methyl, nitro), and their positions on the pyridine ring. These differences significantly influence physicochemical properties and applications:
- 4-Iodo-6-methylnicotinonitrile (C₇H₅IN₂, MW 244.03): The methyl group at position 6 provides steric bulk and moderate electron-donating effects, while iodine at position 4 enhances electrophilicity, making it suitable for Suzuki-Miyaura couplings. Applications span pharmaceuticals and agrochemicals .
- 4-Chloro-5-iodo-6-methylnicotinonitrile (C₇H₄ClIN₂, MW 278.48): Dual halogenation (Cl and I) increases molecular weight and reactivity. The chloro group may facilitate nucleophilic aromatic substitution, whereas iodine enables cross-coupling. This compound is used as a biochemical reagent .
- 2,4-Dichloro-6-methylnicotinonitrile (C₈H₆Cl₂N₂, MW 201.05): Dichlorination enhances electron-withdrawing effects, favoring electrophilic substitutions. Its lower molecular weight improves solubility in nonpolar solvents, relevant in agrochemical synthesis .
- 2-Hydroxy-4-(methoxymethyl)-6-methylnicotinonitrile: The methoxymethyl group introduces polarity, enhancing aqueous solubility. Such derivatives are studied for drug metabolism and pharmacokinetics .
Electronic and Reactivity Profiles
- Iodo vs. Chloro Substituents : Iodine’s larger atomic radius and weaker C-I bond (compared to C-Cl) make it superior in metal-catalyzed cross-couplings but less stable under harsh conditions .
- Methoxy vs. Methyl Groups : Methoxy (-OCH₃) is electron-donating via resonance, activating the ring toward electrophilic attacks, whereas methyl (-CH₃) exerts a weaker inductive effect. This distinction impacts regioselectivity in further functionalizations .
Research Findings
Pharmacological Relevance
- Halogenated nicotinonitriles are explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. The iodine atom in 4-Iodo-6-methylnicotinonitrile enhances binding affinity via halogen bonding .
- Nitro and methoxy substituents (e.g., in 4-Iodo-2-methoxy-6-nitroaniline) are leveraged in dye synthesis and explosives, though their toxicity requires careful handling .
Data Tables
Table 1: Comparative Analysis of Nicotinonitrile Derivatives
*Calculated molecular weight based on formula.
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